molecular formula C23H20N2O3 B13812145 3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione CAS No. 1017238-93-5

3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione

Cat. No.: B13812145
CAS No.: 1017238-93-5
M. Wt: 372.4 g/mol
InChI Key: AEUWAHNOVHPROW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione can be achieved through a one-pot three-component reaction. This involves the condensation of phthalic anhydride, hydrazine hydrate, and 3,3-dimethyl-1-phenyl-2-pyrazolin-5-one in ethanol at room temperature . The reaction mixture is stirred for a specified time, followed by washing with diethyl ether and evaporation to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione is unique due to its specific structure and the range of reactions it can undergo. Its applications in research and potential therapeutic uses set it apart from other similar compounds .

Properties

CAS No.

1017238-93-5

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

3,3-dimethyl-13-phenyl-4,13-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11-trione

InChI

InChI=1S/C23H20N2O3/c1-23(2)12-17-19(18(26)13-23)20(14-8-4-3-5-9-14)25-22(28)16-11-7-6-10-15(16)21(27)24(17)25/h3-11,20H,12-13H2,1-2H3

InChI Key

AEUWAHNOVHPROW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3N2C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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